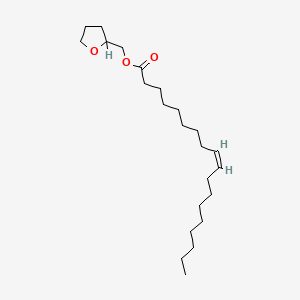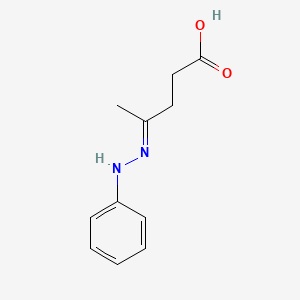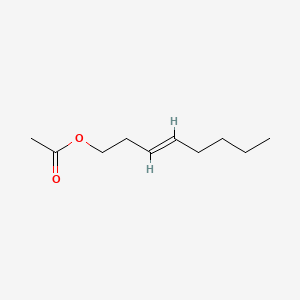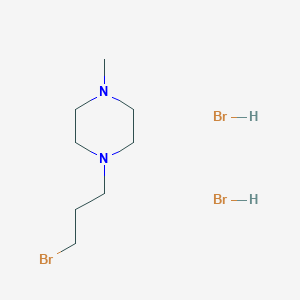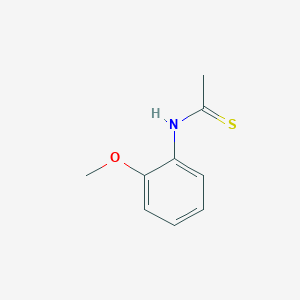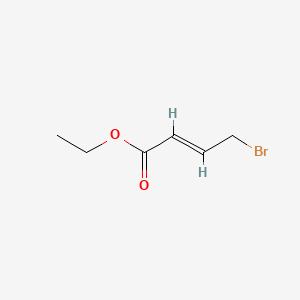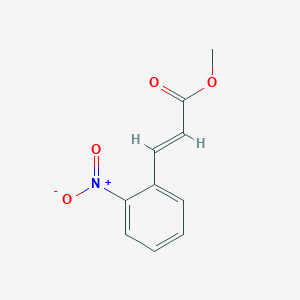
(E)-Methyl 3-(2-nitrophenyl)acrylate
Vue d'ensemble
Description
(E)-Methyl 3-(2-nitrophenyl)acrylate, also known as MNP, is a common organic compound used for a variety of purposes in scientific research. It is a nitro-containing compound belonging to the acrylate family, and is used in a variety of applications, including synthetic organic chemistry, materials science, and biochemistry. MNP is a versatile compound, with a wide range of applications in the lab.
Applications De Recherche Scientifique
Synthesis and Biological Activity
(E)-Methyl 3-(2-nitrophenyl)acrylate has been synthesized via modification of methyl trans-cinnamate, demonstrating potential in enhancing biological activity. Research has shown that this compound exhibits cytotoxic activity against P388 Murine Leukemia cells, indicating its potential use in cancer research and treatment. The compound's structure was confirmed using various spectroscopic methods, and its biological activity was specifically assessed against leukemia cells (Ernawati & Khoirunni’mah, 2015).
Electrochemical Study and Anticancer Properties
Electrochemical experiments with (E)-Methyl 3-(2-nitrophenyl)acrylate have been conducted to understand its behavior in different media. The compound shows typical reduction behavior of nitroaromatics and has been identified as a bioreductive agent with potential glutathione depleting function. This electrochemical behavior is crucial in understanding the anticancer activity of the compound (Goulart et al., 2007).
Polymer Synthesis and Characterization
(E)-Methyl 3-(2-nitrophenyl)acrylate has been used in the synthesis of copolymers with styrene. These copolymers were characterized using various techniques, including spectroscopy and thermogravimetric analyses, to determine their molecular weights and thermal properties. This research is significant for developing new materials with specific desired properties (Thamizharasi et al., 1996).
Electrochemical Behavior on Glassy Carbon Electrode
The electrochemical behavior of (E)-Methyl 3-(2-nitrophenyl)acrylate on a glassy carbon electrode has been studied, revealing its irreversible reduction and the formation of reduction products. This research provides insights into the electrochemical properties of the compound, which can be vital in various applications, including sensor development and electrochemical analysis (Shah et al., 2009).
Propriétés
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-nitrophenyl)acrylate | |
CAS RN |
612-43-1 | |
| Record name | NSC4156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

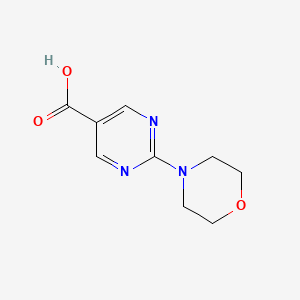
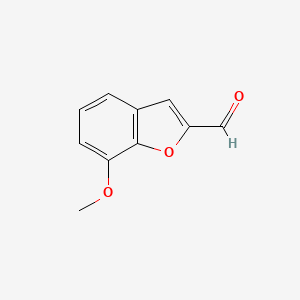
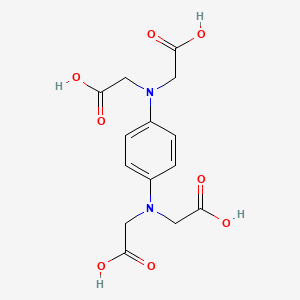
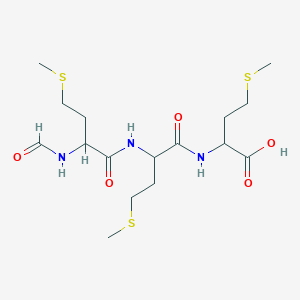
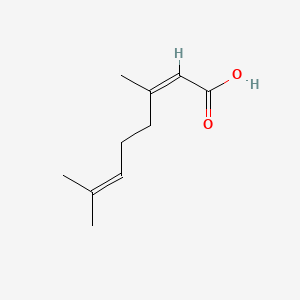
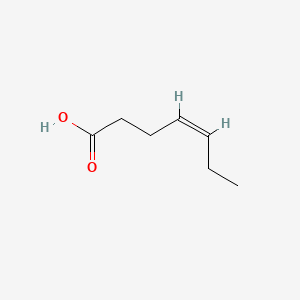
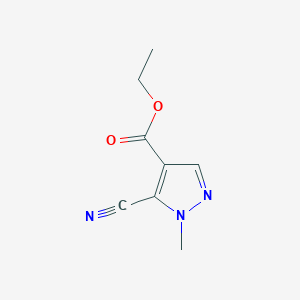
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
